molecular formula C19H21BrN2O3 B244889 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide

5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide

Numéro de catalogue B244889
Poids moléculaire: 405.3 g/mol
Clé InChI: CSIUYMWEECJYAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide, also known as BPN14770, is a small molecule drug candidate that has been developed for the treatment of cognitive disorders, such as Alzheimer's disease. BPN14770 has been shown to improve cognitive function in animal models and has the potential to be a promising therapeutic agent for the treatment of cognitive impairments in humans.

Mécanisme D'action

5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide increases the levels of cAMP in the brain, which in turn activates a signaling pathway that is important for learning and memory.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have several biochemical and physiological effects in the brain. In animal models, 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has been shown to increase the levels of cAMP and to activate the protein kinase A (PKA) signaling pathway, which is important for synaptic plasticity and memory formation. 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide in lab experiments are its specificity for PDE4D and its ability to cross the blood-brain barrier. However, the limitations of using 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide in lab experiments are its low solubility in water and its potential toxicity at high concentrations.

Orientations Futures

Future research on 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide should focus on its potential therapeutic effects in humans with cognitive disorders, such as Alzheimer's disease and Fragile X syndrome. In addition, future studies should investigate the optimal dosing and administration of 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide, as well as its potential side effects and interactions with other drugs. Finally, future research should explore the potential use of 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide in combination with other therapeutic agents for the treatment of cognitive disorders.

Méthodes De Synthèse

The synthesis of 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide involves several steps, starting with the reaction of 2-bromo-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminobenzoic acid to form the amide intermediate. The amide is then reacted with pentanoyl chloride to form the final product, 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide.

Applications De Recherche Scientifique

5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic effects in cognitive disorders. In preclinical studies, 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. 5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has also been shown to have neuroprotective effects and to promote the growth of new neurons in the brain.

Propriétés

Formule moléculaire

C19H21BrN2O3

Poids moléculaire

405.3 g/mol

Nom IUPAC

5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H21BrN2O3/c1-3-4-8-18(23)21-14-6-5-7-15(12-14)22-19(24)16-11-13(20)9-10-17(16)25-2/h5-7,9-12H,3-4,8H2,1-2H3,(H,21,23)(H,22,24)

Clé InChI

CSIUYMWEECJYAR-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC

SMILES canonique

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.